4-(2-Aminophenyl)butanoic acid
Overview
Description
4-(2-Aminophenyl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with an aminophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminophenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-nitrophenylbutanoic acid.
Reduction: The nitro group in 2-nitrophenylbutanoic acid is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst (Pd/C).
Purification: The resulting this compound is purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and yield.
Automated Purification Systems: These systems ensure the consistent purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminophenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
4-(2-Aminophenyl)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme-substrate interactions and cellular signaling pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminophenyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The amino group can form hydrogen bonds with various biological molecules, influencing their activity.
Pathways Involved: The compound can modulate signaling pathways by interacting with enzymes and receptors, affecting cellular processes.
Comparison with Similar Compounds
4-(4-Aminophenyl)butanoic acid: Similar structure but with the amino group at the fourth position.
4-Phenylbutanoic acid: Lacks the amino group, affecting its reactivity and applications.
Uniqueness: 4-(2-Aminophenyl)butanoic acid is unique due to the position of the amino group, which influences its chemical reactivity and biological activity. This positional difference can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
4-(2-aminophenyl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-9-6-2-1-4-8(9)5-3-7-10(12)13/h1-2,4,6H,3,5,7,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJUPMPORLHXGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329100 | |
Record name | 4-(2-aminophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145486-67-5 | |
Record name | 4-(2-aminophenyl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80329100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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